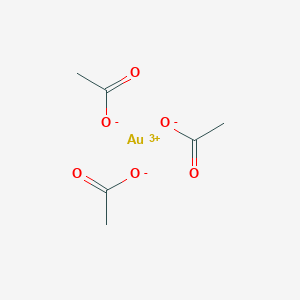

Gold(III) acetate

Vue d'ensemble

Description

Gold(III) acetate, also known as auric acetate, is a chemical compound of gold and acetic acid . It is a yellow solid that decomposes at 170 °C to gold metal . This decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles as catalysts . It is used in solar energy technologies, petrochemical cracking and automotive catalysts, water treatment, plating, textiles, research, and in optic, laser, crystal, and glass applications .

Synthesis Analysis

Gold(III) acetate can be produced by the reaction of gold(III) hydroxide and glacial acetic acid . The reaction is as follows: Au(OH)3 + 3CH3COOH → Au(CH3COO)3 + 3H2O .

Molecular Structure Analysis

The molecular formula of Gold(III) acetate is Au(CH3COO)3 . The molecular weight is 374.10 g/mol .

Chemical Reactions Analysis

Gold(III) acetate reacts with 2-(p-tolyl)pyridine (tpy) in the presence of trifluoroacetic acid to form Au(CF3COO)2(tpy) .

Physical And Chemical Properties Analysis

Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . It is slightly soluble in water and slightly soluble in alkaline solutions .

Applications De Recherche Scientifique

Synthesis of Gold Nanoparticles

Gold(III) acetate serves as a precursor for the synthesis of gold nanoparticles (AuNPs), which are crucial in nanotechnology. AuNPs synthesized from Gold(III) acetate have been used in biotechnology for biosensors, cell and tissue engineering, and medical imaging . The ability to control the size and shape of AuNPs during synthesis makes Gold(III) acetate a valuable resource in this field.

Solar Energy Technologies

In the realm of solar energy , Gold(III) acetate is utilized for its conductive properties. It plays a role in the development of high-efficiency solar cells, contributing to the advancement of renewable energy technologies .

Petrochemical Cracking

Gold(III) acetate is employed in petrochemical cracking processes. It acts as a catalyst, facilitating the breakdown of complex hydrocarbons into simpler molecules, which is a critical step in the production of fuels and other valuable chemicals .

Automotive Catalysts

In the automotive industry, Gold(III) acetate is used in the formulation of catalysts that aid in reducing harmful emissions. These catalysts are essential for meeting environmental regulations and promoting cleaner exhaust gases .

Water Treatment

Gold(III) acetate finds application in water treatment technologies. It helps in the development of advanced filtration and purification systems, ensuring access to clean and safe water .

Plating Technologies

The compound is also significant in plating technologies , where it’s used to deposit thin layers of gold onto various surfaces. This process is vital for both decorative and functional coatings, providing corrosion resistance and electrical conductivity .

Textile Industry

In textiles , Gold(III) acetate is explored for its antimicrobial properties when used to synthesize AuNPs. These nanoparticles can be applied to fibrous materials, creating fabrics with enhanced hygienic properties, which is particularly beneficial in healthcare settings .

Optics and Laser Technology

Lastly, Gold(III) acetate is instrumental in optics and laser technology . It contributes to the production of high-precision optical components and laser systems, which are pivotal in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Gold(III) acetate, also known as auric acetate, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .

Mode of Action

Gold(III) acetate interacts with its targets by forming bonds with the sulfur atoms present in the thiol groups of these proteins and enzymes . This interaction disrupts the normal function of these targets, leading to changes within the cell .

Biochemical Pathways

The disruption of TrxR and other thiol-rich proteins and enzymes leads to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can cause damage to various cellular components, leading to cell death . Additionally, gold complexes have been reported to elicit biochemical hallmarks of immunogenic cell death (ICD), acting as an ICD inducer .

Pharmacokinetics

It is known that gold complexes are generally reactive and unstable under physiological conditions due to intracellular redox reactions . The intracellular reduction of Au(III) to Au(I) has been observed .

Result of Action

The primary result of Gold(III) acetate’s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for diseases such as cancer, where the goal is to selectively kill cancer cells .

Action Environment

Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . This decomposition has been studied as a pathway to produce gold nanoparticles as catalysts . It is slightly soluble in water and in alkaline solutions . Environmental factors such as temperature, pH, and the presence of other chemical species can influence the stability and efficacy of Gold(III) acetate .

Safety and Hazards

Propriétés

IUPAC Name |

gold(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKNHQTLOBDDD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

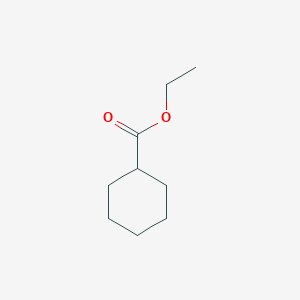

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9AuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580364 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold(III) acetate | |

CAS RN |

15804-32-7 | |

| Record name | Gold(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

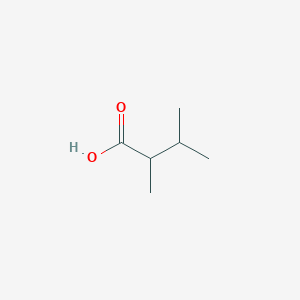

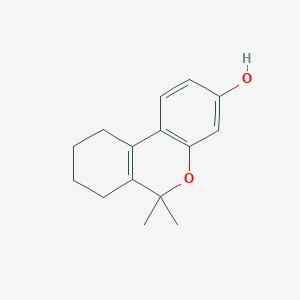

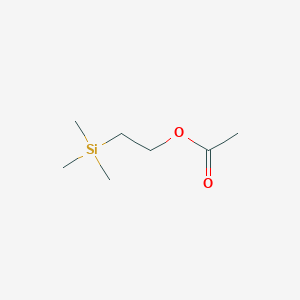

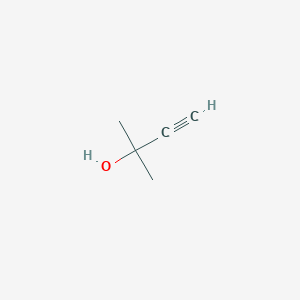

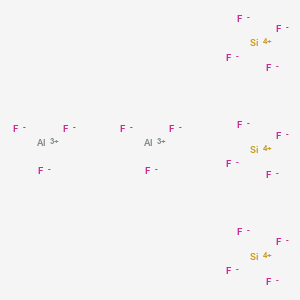

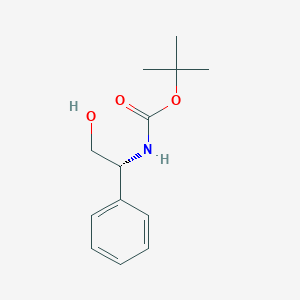

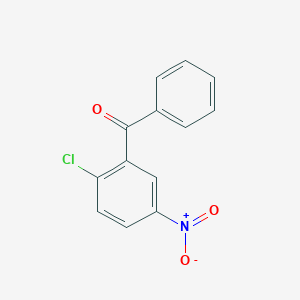

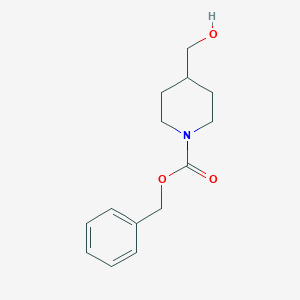

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)